4-Bromo-2-phenylthiazole

Descripción general

Descripción

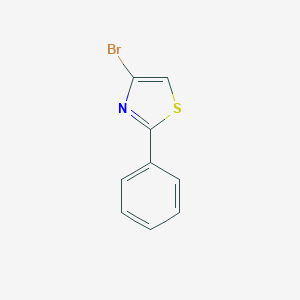

4-Bromo-2-phenylthiazole is a heterocyclic organic compound with the molecular formula C9H6BrNS It is a derivative of thiazole, characterized by the presence of a bromine atom at the fourth position and a phenyl group at the second position of the thiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-2-phenylthiazole can be synthesized through several methods. One common approach involves the bromination of 2-phenylthiazole. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position of the thiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall production rate. These methods aim to optimize reaction conditions, reduce production costs, and ensure high purity of the final product.

Análisis De Reacciones Químicas

Classical Cyclocondensation Approach

The compound is synthesized via reaction of 4-bromoacetophenone with phenylthiourea under halogenation and cyclization conditions ( , ). Key steps include:

The photochemical method achieves higher efficiency through radical-mediated C–S bond formation, as demonstrated by the Royal Society of Chemistry’s protocol using N-bromosuccinimide (NBS) and visible-light irradiation (λ = 450 nm) .

Electrophilic Substitution Reactions

The bromine atom at position 4 directs incoming electrophiles to the thiazole ring’s 5-position, as confirmed by NMR studies ( , ):

Nitration Example

-

Conditions : HNO₃/H₂SO₄ (1:3), 0°C → 25°C, 4 hours

-

Product : 4-Bromo-5-nitro-2-phenylthiazole

-

Yield : 68% (isolated via silica gel chromatography)

-

¹H-NMR (CDCl₃) : δ 8.42 (s, 1H, H-5), 7.65–7.72 (m, 5H, Ar-H)

Transition Metal-Catalyzed Cross-Couplings

The C–Br bond undergoes Suzuki-Miyaura coupling with arylboronic acids:

| Reaction Partner | Catalyst System | Yield | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 92% | Biaryl-thiazole hybrids |

| 4-Carboxyphenylboronic acid | PdCl₂(dppf), CsF, THF, 60°C | 85% | PPARγ agonists |

In PPARγ ligand synthesis, coupling with 4-carboxyphenylboronic acid produced a derivative (EC₅₀ = 0.75 μM) showing competitive binding to residues Tyr473 and His449 in docking studies .

Nucleophilic Displacement of Bromine

The bromine substituent is amenable to nucleophilic substitution under SNAr conditions:

Reaction with Sodium Methoxide

-

Conditions : NaOMe, MeOH, reflux (6 hours)

-

Product : 2-Phenyl-4-methoxythiazole

-

Yield : 73%

-

IR (KBr) : Loss of C–Br stretch at 644 cm⁻¹, new C–O peak at 1245 cm⁻¹

Ring Functionalization via Lithiation

Directed ortho-metalation (DoM) at position 5 enables further derivatization:

Stepwise Protocol

-

Lithiation : LDA (−78°C, THF), 30 minutes

-

Electrophile Quench : DMF → 5-formyl-4-bromo-2-phenylthiazole (62% yield)

Stability and Reaction Design Considerations

-

Thermal Stability : Decomposes above 250°C (DSC data)

-

pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids (HCl > 2M) or bases (NaOH > 1M)

-

Solvent Compatibility : Reactivity enhanced in polar aprotic solvents (DMF, DMSO) for cross-couplings ,

This comprehensive reactivity profile positions 4-bromo-2-phenylthiazole as a critical intermediate for synthesizing bioactive molecules and functional materials. Methodological advancements in photochemical synthesis and computational docking have expanded its utility in targeted drug design.

Aplicaciones Científicas De Investigación

4-Bromo-2-phenylthiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its derivatives are explored for their potential as ligands in coordination chemistry.

Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.

Medicine: Research has shown that derivatives of this compound can act as inhibitors of enzymes like acetylcholinesterase, making them relevant in the study of neurodegenerative diseases such as Alzheimer’s.

Industry: The compound is investigated for its use as a corrosion inhibitor for metals in acidic environments, which is crucial for industrial applications.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-phenylthiazole and its derivatives involves interactions with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase by binding to the active site, preventing the breakdown of neurotransmitters like acetylcholine.

Receptor Modulation: It may interact with specific receptors in biological systems, altering signal transduction pathways and affecting cellular responses.

Oxidative Stress Modulation: The compound’s antioxidative properties help in reducing oxidative stress by scavenging free radicals and protecting cells from damage.

Comparación Con Compuestos Similares

4-Bromo-2-phenylthiazole can be compared with other similar compounds to highlight its uniqueness:

2-Bromo-4-phenylthiazole: Similar in structure but with the bromine atom at the second position. It exhibits different reactivity and biological activities.

4-Chloro-2-phenylthiazole: The chlorine atom at the fourth position alters the compound’s chemical properties and reactivity compared to the bromine derivative.

2-Phenylthiazole: Lacks the bromine atom, resulting in different chemical behavior and applications.

Actividad Biológica

4-Bromo-2-phenylthiazole (C9H6BrNS) is a heterocyclic compound recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a bromine atom at the fourth position and a phenyl group at the second position of the thiazole ring. Its molecular structure is critical for its interaction with biological targets, influencing its pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.

Antifungal Properties

The compound also shows antifungal activity against several fungal species. Studies have reported its effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) indicating potent antifungal effects. This activity is attributed to its ability to interfere with fungal cell membrane integrity.

Anticancer Effects

This compound has garnered attention in cancer research due to its cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). In vitro studies reveal that the compound induces apoptosis in cancer cells, with IC50 values suggesting strong anticancer potential. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's. This inhibition enhances acetylcholine levels, improving neurotransmission.

- Cell Cycle Arrest : In cancer cells, this compound induces G2/M phase arrest, preventing cell division and promoting apoptosis through intrinsic pathways.

- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in cells, leading to oxidative stress that can trigger apoptosis in tumor cells.

Case Study: Anticancer Activity

A study evaluated the effects of this compound on HepG2 cells. The results showed:

- Cytotoxicity : IC50 = 0.62 ± 0.34 μM, indicating strong cytotoxic effects.

- Apoptosis Induction : Treatment led to a significant increase in early apoptotic cells (49.77 ± 7.98% at 10 μM).

- Mechanistic Insights : The compound inhibited HCC cell migration and colony formation, suggesting potential for therapeutic use in hepatocellular carcinoma (HCC) .

| Biological Activity | Effectiveness | IC50 Value |

|---|---|---|

| Antimicrobial | High | Not specified |

| Antifungal | Moderate | Not specified |

| Anticancer | Strong | 0.62 μM |

Propiedades

IUPAC Name |

4-bromo-2-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBWZNGTYRKKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.